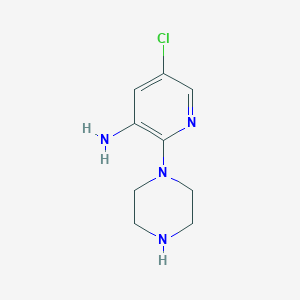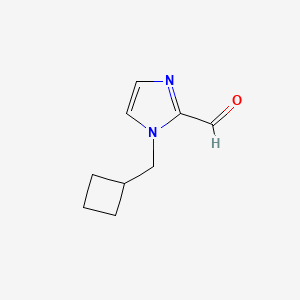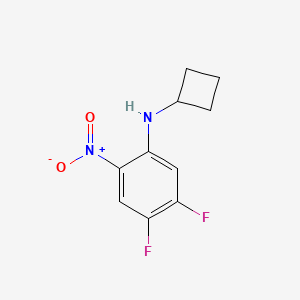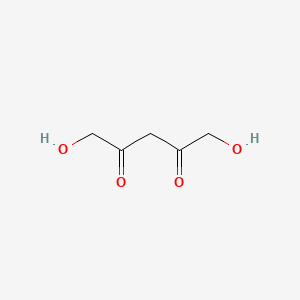
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO3S2. This compound is characterized by the presence of both sulfonyl and sulfinyl functional groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, material science, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfinyl)methyl)benzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(methylsulfinyl)methylbenzene.
Chlorosulfonation: The key step involves the chlorosulfonation of 3-(methylsulfinyl)methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. This reaction introduces the sulfonyl chloride group into the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The methylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones and Sulfides: Formed by oxidation and reduction of the methylsulfinyl group.
科学的研究の応用
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and chemical resistance.
Biological Studies: It serves as a reagent in the modification of biomolecules, enabling the study of protein functions and interactions.
Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 3-((Methylsulfinyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the chloride atom. The methylsulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: Lacks the methylsulfinyl group, making it less versatile in redox reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methylsulfinyl group, leading to different electronic properties and reactivity.
3-Methoxybenzenesulfonyl chloride: Contains a methoxy group, which affects its reactivity and applications.
Uniqueness
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride is unique due to the presence of both sulfonyl and methylsulfinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in various synthetic pathways. Its ability to undergo both nucleophilic substitution and redox reactions sets it apart from other sulfonyl chlorides.
特性
分子式 |
C8H9ClO3S2 |
|---|---|
分子量 |
252.7 g/mol |
IUPAC名 |
3-(methylsulfinylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S2/c1-13(10)6-7-3-2-4-8(5-7)14(9,11)12/h2-5H,6H2,1H3 |
InChIキー |
VNCLZPTXRGLCQZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)


![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)




![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)


![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

